4-Oxo-4-[(tetrahydrofuran-2-ylmethyl)amino]butanoic acid
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Overview
Description
Butanoic acid, 4-oxo-4-[[(tetrahydro-2-furanyl)methyl]amino]- is a chemical compound with a unique structure that includes a butanoic acid backbone, an oxo group, and a tetrahydro-2-furanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butanoic acid, 4-oxo-4-[[(tetrahydro-2-furanyl)methyl]amino]- typically involves the reaction of butanoic acid derivatives with tetrahydro-2-furanyl methylamine under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the oxo group may be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The amino group in the compound can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Butanoic acid, 4-oxo-4-[[(tetrahydro-2-furanyl)methyl]amino]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butanoic acid, 4-oxo-4-[[(tetrahydro-2-furanyl)methyl]amino]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include metabolic processes and signal transduction pathways.
Comparison with Similar Compounds
- 4-Oxo-4-{[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]amino}butanoic acid
- 4-Oxo-4-{[1-(5,6,7,8-tetrahydro-2-naphthalenyl)propyl]amino}butanoic acid
- Ethyl 4-oxo-4-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoate
Comparison: Butanoic acid, 4-oxo-4-[[(tetrahydro-2-furanyl)methyl]amino]- is unique due to the presence of the tetrahydro-2-furanyl moiety, which imparts distinct chemical and biological properties. Compared to similar compounds with naphthalenyl groups, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.
Properties
CAS No. |
342022-21-3 |
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Molecular Formula |
C9H15NO4 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
4-oxo-4-(oxolan-2-ylmethylamino)butanoic acid |
InChI |
InChI=1S/C9H15NO4/c11-8(3-4-9(12)13)10-6-7-2-1-5-14-7/h7H,1-6H2,(H,10,11)(H,12,13) |
InChI Key |
YYEDOTJJNVHOBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)CCC(=O)O |
Origin of Product |
United States |
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